Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
Overview
Description
Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate is a synthetic organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, potentially leading to unique biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring system.
Tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate: This compound features an amino group instead of a ketone group.
Uniqueness
Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination allows for distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
tert-butyl 8-oxo-6-azaspiro[2.5]octane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGIBIIHRXRKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735772 | |
Record name | tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101840-74-7 | |
Record name | tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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